
2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile
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Overview
Description
2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is an organic compound that features a benzimidazole ring fused with a nitrophenyl acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the benzimidazole-nitrophenyl intermediate, often facilitated by base catalysts such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acrylonitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the electrophilic carbon of the acrylonitrile group.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols; solvents like DMF or DMSO.
Cyclization: Acidic or basic catalysts, depending on the desired cyclization pathway.
Major Products
Reduction: 2-(1H-Benzoimidazol-2-yl)-3-(3-amino-phenyl)-acrylonitrile.
Substitution: Various substituted acrylonitrile derivatives.
Cyclization: Polycyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile serves as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for synthesizing derivatives with enhanced properties .
Biology
The compound has shown potential as a biological probe . Its ability to form hydrogen bonds and π-π interactions with biological macromolecules makes it useful for studying enzyme interactions and binding affinities .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological activities:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antimicrobial effects against various pathogens .
- Anticancer Properties : Research indicates that compounds related to this compound have antiproliferative effects on cancer cell lines, showing promise in cancer therapy .
Industrial Applications
Due to its stability and reactivity, this compound is also explored for use in the development of new materials such as polymers and dyes . Its unique chemical structure allows for incorporation into various industrial applications that require robust materials with specific functional properties .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzoimidazol-2-yl)-3-phenyl-acrylonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(1H-Benzoimidazol-2-yl)-3-(4-nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in a different position, affecting its chemical properties and applications.
2-(1H-Benzoimidazol-2-yl)-3-(3-methoxy-phenyl)-acrylonitrile: Contains a methoxy group instead of a nitro group, leading to different electronic and steric effects.
Uniqueness
2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is unique due to the presence of both the benzimidazole and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.
Biological Activity
The compound 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzimidazole core followed by nitration and subsequent reactions to introduce the acrylonitrile moiety. While specific synthetic pathways for this compound are not extensively documented, related compounds often utilize methods such as:
- Condensation reactions : Combining benzimidazole derivatives with nitro-substituted phenyl compounds.
- Nitration : Introducing the nitro group via electrophilic aromatic substitution.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, sulfonamide derivatives related to benzimidazoles have shown effectiveness against various viruses, including coxsackievirus B and avian influenza viruses, with IC50 values in the micromolar range . Although specific data for this compound is limited, its structural analogs suggest potential antiviral mechanisms.
Anticancer Properties
Benzimidazole derivatives are frequently investigated for their anticancer activities. Research has demonstrated that compounds containing a benzimidazole ring can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that related benzimidazole derivatives can induce apoptosis in human cancer cells through pathways involving caspases and mitochondrial dysfunction .
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has been well-documented. Compounds similar to this compound have demonstrated inhibitory effects against a range of bacteria and fungi. The presence of both the nitro group and the acrylonitrile moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral activity of related benzimidazole compounds, several were identified with IC50 values ranging from 0.5 to 10 µM against various viral strains. These findings suggest that modifications on the benzimidazole structure can significantly influence antiviral potency .
Compound | Virus Targeted | IC50 (µM) |
---|---|---|
Compound A | Coxsackievirus B | 7.5 ± 0.8 |
Compound B | Influenza H9N2 | 0.001 |
Compound C | Avian Influenza | 1.5 ± 0.2 |
Case Study 2: Anticancer Activity
Another investigation focused on a series of substituted benzimidazoles, revealing that compounds with electron-withdrawing groups (such as nitro groups) exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 (Breast) | 12 |
Compound E | HeLa (Cervical) | 15 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions.
- Step 2: Knoevenagel condensation between the benzimidazole aldehyde intermediate and 3-nitro-phenylacetonitrile, catalyzed by bases like piperidine or ammonium acetate.
Optimization strategies: - Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of nitroaromatic intermediates .
- Temperature Control: Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation .
- Catalyst Screening: Bases like sodium ethoxide or ionic liquids can improve yield (e.g., 53–87% yields reported in analogous syntheses) .
Q. What spectroscopic techniques are used to confirm the structure of this compound, and what are the diagnostic peaks?
Methodological Answer: Key techniques include:
- IR Spectroscopy: A strong nitrile (C≡N) stretch at ~2214–2236 cm⁻¹ and aromatic C=C/C=N stretches at 1571–1628 cm⁻¹ .
- ¹H NMR: Characteristic peaks include:
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 276–297 for similar derivatives) confirm molecular weight .
Q. How does the nitro group at the 3-position influence the compound’s electronic properties?
Methodological Answer: The electron-withdrawing nitro group:
- Reduces electron density in the aromatic ring, stabilizing the acrylonitrile moiety via conjugation.
- Enhances intermolecular interactions (e.g., dipole-dipole forces), affecting solubility and crystallinity .
- This can be quantified using Hammett substituent constants (σmeta = 0.71) to predict reactivity in further functionalization .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) studies:
- Optimized Geometries: Predict bond lengths and angles (e.g., C≡N bond ~1.14 Å, C=C bond ~1.34 Å) .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge-transfer potential. For example, nitro groups lower LUMO energy, enhancing electrophilicity .
- Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., near nitro and nitrile groups) to predict nucleophilic attack sites .
Reference Data Table:
Parameter | Value (DFT Calculation) | Experimental Observation |
---|---|---|
HOMO-LUMO Gap (eV) | 3.8–4.2 | UV-Vis λmax ~350–400 nm |
Dipole Moment (Debye) | 5.6–6.1 | High polarity in XRD |
Q. How can contradictions in reported biological activities of benzimidazole-acrylonitrile derivatives be resolved?
Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural Variants: Subtle changes in substituents (e.g., chloro vs. bromo at the phenyl ring) alter binding affinities .
- Assay Conditions: Variations in pH, solvent, or cell lines (e.g., IC50 differences in cancer vs. normal cells) .
Strategies for Resolution: - Dose-Response Studies: Establish EC50/IC50 curves under standardized conditions.
- Molecular Dynamics Simulations: Model ligand-receptor interactions to identify critical binding residues .
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate confounding variables .
Q. What mechanistic insights guide the design of derivatives with enhanced photophysical properties?
Methodological Answer:
- Push-Pull Architecture: The benzimidazole (electron donor) and nitro-phenyl (acceptor) create intramolecular charge transfer (ICT) states, enabling tunable fluorescence .
- Substituent Effects: Introducing electron-donating groups (e.g., methoxy) at specific positions red-shifts absorption maxima .
Experimental Validation: - Time-Resolved Spectroscopy: Measure excited-state lifetimes to optimize ICT efficiency.
- X-ray Crystallography: Resolve π-stacking interactions (e.g., interplanar distances ~3.5 Å) that influence solid-state emission .
Properties
Molecular Formula |
C16H10N4O2 |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10N4O2/c17-10-12(8-11-4-3-5-13(9-11)20(21)22)16-18-14-6-1-2-7-15(14)19-16/h1-9H,(H,18,19)/b12-8+ |
InChI Key |
BMVPYKZTAYDWTM-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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